molecular formula C9H8FN3O5S B6180260 (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid CAS No. 1839621-15-6

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid

Cat. No.: B6180260
CAS No.: 1839621-15-6
M. Wt: 289.2
InChI Key:
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Description

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid, also known as this compound, is an organic compound that is used in a variety of scientific and medical applications. It is a white crystalline solid that is soluble in many polar solvents. It is a member of the carboxylic acid family and is used in the synthesis of various compounds, including pharmaceuticals and other compounds with biological activity. This compound has been used in a variety of applications, including medicinal chemistry, drug discovery, and biotechnology.

Mechanism of Action

The mechanism of action of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and it is believed that the inhibition of these enzymes can lead to the increased effectiveness of certain drugs. Additionally, it is believed that the compound can act as an anticoagulant, as well as an anti-inflammatory agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is believed that the compound can act as an anticoagulant, as well as an anti-inflammatory agent. It is also believed that the compound may have an effect on the regulation of hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid in laboratory experiments include its low toxicity and its ability to act as an inhibitor of certain enzymes. Additionally, the compound is relatively easy to synthesize and is relatively stable in solution. The main limitation of using this compound in laboratory experiments is that it is difficult to obtain in large quantities, as it is not commercially available.

Future Directions

The potential future directions for the use of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid include further research into its mechanism of action, as well as its potential use in the development of new drugs. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its role in the regulation of hormones and other physiological processes. Additionally, further research into its potential use as an anticoagulant and anti-inflammatory agent could lead to the development of new therapeutic agents. Finally, further research into its potential use in the development of new analytical techniques could lead to the development of more efficient and accurate methods for drug testing and analysis.

Synthesis Methods

The synthesis of (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid can be achieved through a variety of methods. One of the most common methods of synthesis is the reaction of 4-fluorophenylsulfonyl chloride with 2-azido-3-propanoic acid. This reaction is typically carried out in a polar aprotic solvent, such as dimethylsulfoxide (DMSO). The reaction yields a white crystalline solid of this compound.

Scientific Research Applications

(2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals and other compounds with biological activity. It has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these compounds. Additionally, it has been used in the development of new drugs, as well as in the development of new analytical techniques.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-3-hydroxypropionic acid", "sodium azide", "4-(fluorosulfonyl)phenol", "triethylamine", "dimethylformamide", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Conversion of 2-bromo-3-hydroxypropionic acid to 2-bromo-3-acetoxypropionic acid using acetic anhydride and triethylamine in dimethylformamide.", "Step 2: Conversion of 2-bromo-3-acetoxypropionic acid to (2S)-2-acetoxy-3-hydroxypropionic acid using sodium hydroxide in water.", "Step 3: Conversion of (2S)-2-acetoxy-3-hydroxypropionic acid to (2S)-2-azido-3-hydroxypropionic acid using sodium azide in water.", "Step 4: Conversion of (2S)-2-azido-3-hydroxypropionic acid to (2S)-2-azido-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid using 4-(fluorosulfonyl)phenol and triethylamine in dimethylformamide.", "Step 5: Purification of the product using ethyl acetate, sodium bicarbonate, and magnesium sulfate." ] }

1839621-15-6

Molecular Formula

C9H8FN3O5S

Molecular Weight

289.2

Purity

95

Origin of Product

United States

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